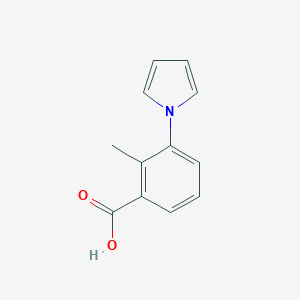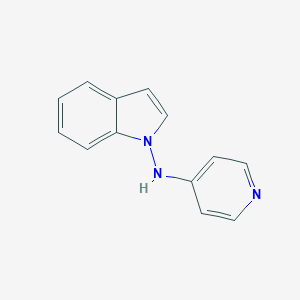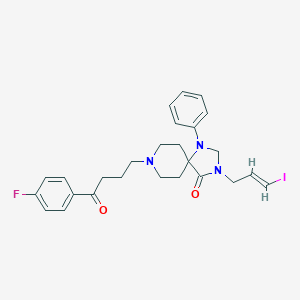
Niasp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niasp is a chemical compound that has been extensively studied for its therapeutic potential in various medical conditions. It is also known as nicotinic acid N-methyltransferase inhibitor or 1-methylnicotinamide chloride. Niasp is a potent inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme that plays a crucial role in the metabolism of nicotinamide and related compounds. In
Mécanisme D'action
Niasp exerts its therapeutic effects by inhibiting the activity of NNMT, an enzyme that plays a crucial role in the metabolism of nicotinamide and related compounds. NNMT is involved in the methylation of nicotinamide to form 1-methylnicotinamide (1-MNA), which has been shown to have anti-inflammatory and anti-tumor effects. By inhibiting NNMT, Niasp increases the levels of nicotinamide and decreases the levels of 1-MNA, leading to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Niasp has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Niasp has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, Niasp has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Niasp in lab experiments is its specificity for NNMT inhibition. This allows for the study of the specific effects of NNMT inhibition without interference from other metabolic pathways. Additionally, Niasp has been shown to be well-tolerated in animal studies, making it a promising candidate for further research.
One limitation of using Niasp in lab experiments is its potential for off-target effects. While Niasp is specific for NNMT inhibition, it may also interact with other enzymes or pathways, leading to unintended effects. Additionally, the optimal dosage and treatment duration of Niasp for different medical conditions are still not well-established, which may limit its clinical application.
Orientations Futures
There are several future directions for the study of Niasp. One direction is the development of more potent and selective NNMT inhibitors. This may lead to the development of more effective therapeutic agents for the treatment of various medical conditions. Another direction is the investigation of the potential synergistic effects of Niasp with other therapeutic agents. Finally, the clinical application of Niasp in the treatment of metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease should be further explored.
Méthodes De Synthèse
The synthesis of Niasp involves the reaction of nicotinamide with formaldehyde and hydrochloric acid. The resulting product is then purified and crystallized to obtain Niasp. The chemical structure of Niasp is shown below:
Applications De Recherche Scientifique
Niasp has been extensively studied for its therapeutic potential in various medical conditions. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. Niasp has also been studied for its potential use in the treatment of metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease.
Propriétés
Numéro CAS |
124654-22-4 |
|---|---|
Nom du produit |
Niasp |
Formule moléculaire |
C26H29FIN3O2 |
Poids moléculaire |
561.4 g/mol |
Nom IUPAC |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[(E)-3-iodoprop-2-enyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C26H29FIN3O2/c27-22-11-9-21(10-12-22)24(32)8-4-16-29-18-13-26(14-19-29)25(33)30(17-5-15-28)20-31(26)23-6-2-1-3-7-23/h1-3,5-7,9-12,15H,4,8,13-14,16-20H2/b15-5+ |
Clé InChI |
ATXGTUVMXAHMLW-PJQLUOCWSA-N |
SMILES isomérique |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)C/C=C/I)CCCC(=O)C4=CC=C(C=C4)F |
SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC=CI)CCCC(=O)C4=CC=C(C=C4)F |
SMILES canonique |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC=CI)CCCC(=O)C4=CC=C(C=C4)F |
Synonymes |
(E)-N-(iodoallyl)spiperone (Z)-N-(iodoallyl)spiperone N-(iodoallyl)spiperone N-(iodoallyl)spiperone, (Z) isomer NIASP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



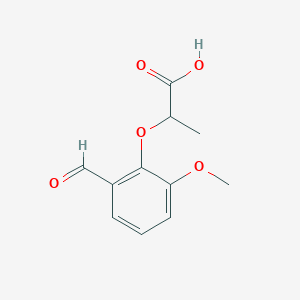
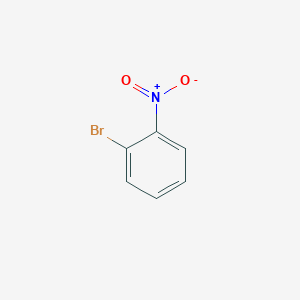
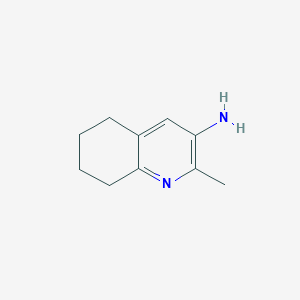
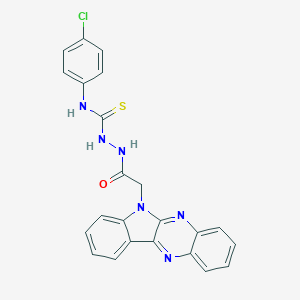
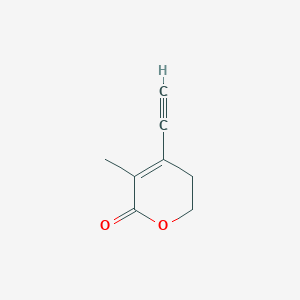
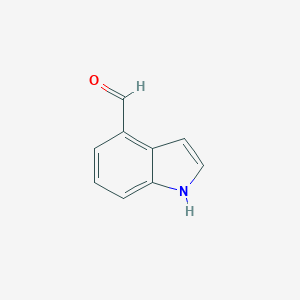
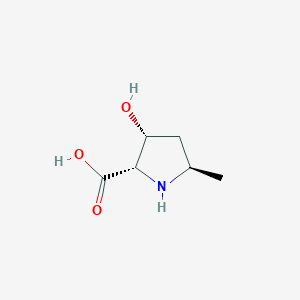


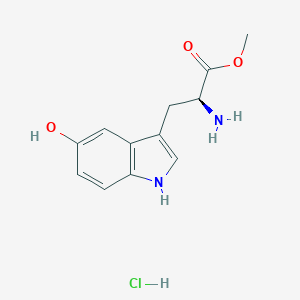

![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B46158.png)
